6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one
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Overview
Description
6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a cyclohexenone ring substituted with a 6-[(2-methoxyethoxy)methoxy] group.
Preparation Methods
The synthesis of 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one can be achieved through several routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Industrially, cyclohexenones are often produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Addition: Michael addition with nucleophiles such as enolates or silyl enol ethers.
Common reagents used in these reactions include organocopper reagents, Grignard reagents, and strong bases . Major products formed from these reactions include various substituted cyclohexenones and cyclohexanols.
Scientific Research Applications
6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone system . This reactivity is crucial for its role in organic synthesis and its biological activities.
Comparison with Similar Compounds
Similar compounds to 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one include other cyclohexenone derivatives such as:
- (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
- (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
- (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
These compounds share the cyclohexenone core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activities. The unique substitution pattern of this compound makes it particularly useful in specific synthetic and research applications.
Properties
CAS No. |
390818-21-0 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-(2-methoxyethoxymethoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-12-6-7-13-8-14-10-5-3-2-4-9(10)11/h2,4,10H,3,5-8H2,1H3 |
InChI Key |
MSYWSVVZCBABGI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1CCC=CC1=O |
Origin of Product |
United States |
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